2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-9(2-4-11)8-15-12(16)5-10-6-14-7-10/h1-4,10,14H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVITQJFYKHDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves the formation of the azetidine ring followed by functionalization. . This method efficiently produces functionalized azetidines, although it has inherent challenges. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using specific catalysts or reaction environments to facilitate the formation of the azetidine ring.
Chemical Reactions Analysis
Azetidine Ring
The azetidine (4-membered β-lactam) ring is a strained heterocycle, making it prone to:
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Ring-opening reactions via nucleophilic attack (e.g., by water, amines, or alcohols), particularly under acidic or basic conditions.
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Hydrogenation of the lactam carbonyl to form a secondary amine.
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Functionalization at the 3-position via alkylation or arylation.
Acetamide Group
The acetamide moiety may undergo:
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Hydrolysis to form carboxylic acid derivatives under strong acidic or basic conditions.
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Condensation with aldehydes or ketones to form imines or enamines.
4-Fluorobenzyl Group
The fluorinated aromatic system is likely to participate in:
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Electrophilic aromatic substitution (e.g., nitration, sulfonation), though fluorine’s electron-withdrawing effect reduces reactivity.
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Cross-coupling reactions (e.g., Suzuki–Miyaura) if halogenated derivatives are synthesized.
Hypothetical Reaction Pathways
The table below summarizes plausible transformations based on analogous compounds ( ):
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Azetidine ring-opening | H₂O, HCl (1M), reflux | 3-Aminobutanamide derivative |
| Acetamide hydrolysis | NaOH (6M), 100°C | 2-(Azetidin-3-yl)acetic acid |
| Fluorophenyl substitution | HNO₃, H₂SO₄, 0°C | Nitro-substituted benzylacetamide derivative |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydroazetidine-acetamide |
Challenges in Reaction Characterization
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Stability : The β-lactam ring’s strain may lead to decomposition under standard reaction conditions, complicating isolation of pure products.
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Stereochemistry : Functionalization at the azetidine 3-position could yield diastereomers, requiring chiral resolution techniques.
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Fluorine Effects : The electron-withdrawing nature of fluorine may suppress electrophilic substitution on the benzyl group.
Research Gaps and Recommendations
No experimental data exists for this compound. Priority investigations should include:
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Kinetic studies of azetidine ring-opening in polar protic solvents.
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Catalytic cross-coupling to diversify the fluorophenyl moiety.
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Computational modeling (DFT) to predict regioselectivity in substitution reactions.
Scientific Research Applications
The compound's structure suggests potential interactions with various biological targets, making it a candidate for several therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies have shown that azetidine derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In silico molecular docking studies have demonstrated favorable binding affinities, suggesting that 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide could be further explored as a VEGFR-2 inhibitor .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For example, related compounds have shown inhibition against tyrosinase, an enzyme involved in melanin production, indicating potential applications in treating pigmentation disorders .
Neuropharmacology
Given the presence of the azetidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of azetidine-based hybrids revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The study highlighted the need for further optimization to enhance selectivity and reduce toxicity .
Case Study 2: Tyrosinase Inhibition
In a comparative study of various acetamide derivatives, it was found that compounds structurally related to 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide showed IC50 values ranging from 0.51 μM to >200 μM against mushroom tyrosinase. This suggests a promising avenue for developing skin-lightening agents or treatments for hyperpigmentation .
Research Findings
The following table summarizes key findings from recent studies on the applications of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide and related compounds:
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and proteins, potentially inhibiting their function or altering their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Observations :
- Azetidine vs.
- Aromatic Systems : Compounds with bulkier aromatic systems (e.g., naphthyl in ) exhibit higher lipophilicity, which may limit blood-brain barrier penetration compared to the target’s compact azetidine .
Pharmacokinetic and Functional Comparisons
Table 2: Pharmacokinetic and Functional Properties
Key Observations :
- Metabolic Stability : The target compound’s azetidine ring likely confers higher stability compared to azide-containing analogs () or ester-linked derivatives (), which are prone to hydrolysis .
- Biological Targets: Cyanopyridine-based compounds () show potent enzyme inhibition (e.g., IDO1), while isoindole-dione derivatives () target matrix metalloproteinases (MMPs). The target’s lack of a heterocyclic scaffold suggests distinct target interactions .
- logP and Solubility : The target’s moderate logP balances membrane permeability and aqueous solubility, contrasting with highly lipophilic naphthyl derivatives () or polar hydroxamate inhibitors () .
Contradictions and Limitations
- Synthetic Yields : Compounds like LBJ-08 () show low yields (~43%), whereas isoindole-dione derivatives () achieve up to 53% yields, highlighting variability in synthetic feasibility .
- Biological Data Gaps : While IDO1 and MMP inhibitors are well-characterized (), the target compound lacks explicit activity data, necessitating further studies .
Biological Activity
2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound belonging to the azetidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of azetidines contribute to their reactivity and biological interactions, making them candidates for various therapeutic applications.
- IUPAC Name : 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
- Molecular Formula : C12H15FN2O
- Molecular Weight : 220.26 g/mol
- CAS Number : 1339196-74-5
The biological activity of 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring's strain allows for unique reactivity, enabling the compound to inhibit or modify the activity of various proteins involved in biological pathways. This characteristic positions it as a valuable tool in drug discovery and development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. For instance, azetidine-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. In vitro assessments have shown that these compounds can inhibit cell proliferation in various cancer types, including breast (MCF-7) and lung (A549) cancers.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide | MCF-7 | TBD | Apoptosis induction |
| Azetidine derivative X | A549 | TBD | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Emerging research indicates that azetidine derivatives may possess neuroprotective properties. These compounds could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the efficacy of several azetidine derivatives, including 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide, against MCF-7 cells.
- Results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
- Mechanistic studies revealed activation of caspase pathways leading to apoptosis.
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Antimicrobial Screening :
- A series of azetidine compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- The tested compound showed promising results, inhibiting bacterial growth at micromolar concentrations.
Q & A
Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide, and how can reaction conditions be optimized?
Answer:
- Multi-step synthesis : Start with azetidine-3-carboxylic acid derivatives and couple with 4-fluorobenzylamine via amide bond formation. Use coupling agents like HATU or DCC in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Monitor purity via TLC or HPLC .
- Optimization : Adjust stoichiometry of reagents (e.g., triethylamine as a base) and reaction time (3–6 hours) to improve yield. Characterize intermediates using NMR and FTIR .
Q. How can the structural features of this compound be characterized to confirm its identity?
Answer:
- X-ray crystallography : Resolve the crystal structure to determine dihedral angles between the azetidine ring and 4-fluorophenyl group, which influence conformational stability .
- Spectroscopic methods :
- NMR : Analyze H and C spectra for azetidine N–H protons (~δ 3.5–4.5 ppm) and acetamide carbonyl signals (~δ 165–170 ppm) .
- FTIR : Confirm amide C=O stretching (~1650–1680 cm) and aromatic C–F vibrations (~1220 cm) .
- Mass spectrometry : Use HRMS to verify the molecular ion peak (expected m/z for CHFNO: 237.11) .
Q. What analytical methods ensure purity and detect related substances in this compound?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time and peak area comparisons against reference standards validate purity (>98%) .
- TLC : Monitor synthesis progress using silica plates (ethyl acetate:hexane = 1:1) and visualize under UV light .
- Elemental analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on azetidine or fluorophenyl groups) affect biological activity?
Answer:
Q. How can conflicting bioactivity data from different assays be resolved?
Answer:
- Assay validation :
- Impurity profiling : Analyze inactive batches via LC-MS to detect trace impurities (e.g., hydrolyzed acetamide or dehalogenated byproducts) that may suppress activity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : Prepare hydrochloride salts by reacting the free base with HCl in ethanol to enhance aqueous solubility .
- Prodrug design : Synthesize ester derivatives (e.g., acryloyloxyimino groups) that hydrolyze in vivo to release the active compound .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase plasma stability .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
Answer:
- ADME prediction : Use SwissADME to calculate topological polar surface area (TPSA < 60 Å for blood-brain barrier penetration) and P-glycoprotein substrate likelihood .
- Metabolic stability : Simulate CYP450 metabolism (CYP3A4/2D6) with StarDrop to identify labile sites (e.g., azetidine ring oxidation) .
- Free energy perturbation (FEP) : Model substituent effects on binding free energy to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
